molecular formula C9H14N2O B3199795 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol CAS No. 1017125-32-4

3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol

Cat. No.: B3199795
CAS No.: 1017125-32-4
M. Wt: 166.22 g/mol
InChI Key: JTSKASLHYOPXMP-UHFFFAOYSA-N
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Description

3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol: is an organic compound with the molecular formula C9H14N2O. It is a derivative of propanol, featuring an amino group and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol typically involves the reaction of pyridine derivatives with appropriate amino alcohols. One common method includes the reaction of 3-pyridinecarboxaldehyde with 3-aminopropanol under reductive amination conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reductive amination processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions would be essential to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring or the amino group, potentially leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol is used as a building block in organic synthesis. Its functional groups allow for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets .

Medicine: Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol involves its interaction with various molecular targets. The amino group and the pyridine ring allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-9(7-12)4-8-2-1-3-11-6-8/h1-3,6,9,12H,4-5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSKASLHYOPXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017125-32-4
Record name 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
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3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
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3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
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3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol

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